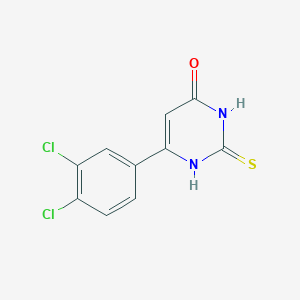
6-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Übersicht
Beschreibung
6-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as 3,4-dichlorophenyl-thioxo-pyrimidin-2-one, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is slightly soluble in water and has a molecular weight of 300.45 g/mol. In the pharmaceutical industry, it is used to synthesize several important drugs such as anticonvulsants, antibiotics, and anti-inflammatories. It is also used in the synthesis of other compounds such as dyes, pigments, and pharmaceutical intermediates.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Biological Activity 6-(3,4-Dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one serves as a versatile building block in the synthesis of various heterocyclic compounds. Research by Elian, Abdelhafiz, and Abdelreheim (2014) highlights its use in creating new thioxopyrimidine, 4H-pyrans, pyranopyridine, and pyranopyrimidine derivatives with anticipated biological activities. These compounds were characterized through IR, 1H-NMR, and mass spectral studies, showcasing the chemical's utility in generating structures with potential pharmacological applications (Elian, Abdelhafiz, & Abdelreheim, 2014).
Antimicrobial and Antioxidant Potential Further research into compounds derived from this compound shows promising antimicrobial and antioxidant properties. Kumar et al. (2011) synthesized derivatives that displayed significant antibacterial activities against both Gram-positive and Gram-negative bacteria, alongside notable antioxidant potential as assessed by the DPPH assay method. This suggests the chemical's derivatives could be explored for therapeutic applications in treating microbial infections and as potential antioxidants (Kumar, Sharma, Kumari, & Kalal, 2011).
Antitumor and Cytotoxic Activities The exploration of this compound derivatives extends to evaluating their antitumor and cytotoxic activities. Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells. This research underscores the potential of these compounds in developing new anticancer therapies (Hafez & El-Gazzar, 2017).
Eigenschaften
IUPAC Name |
6-(3,4-dichlorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-6-2-1-5(3-7(6)12)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGRGXVBSPOSGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)NC(=S)N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




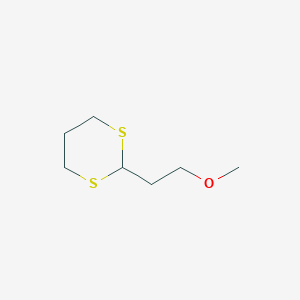
![tert-butyl 5-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1466840.png)
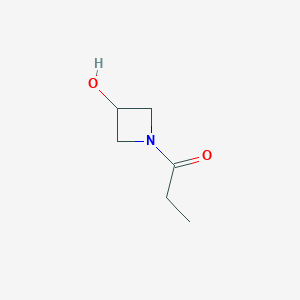

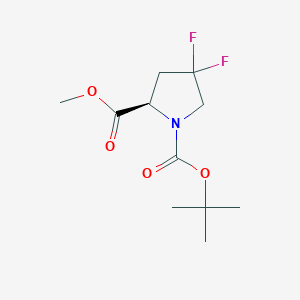
![4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1466847.png)

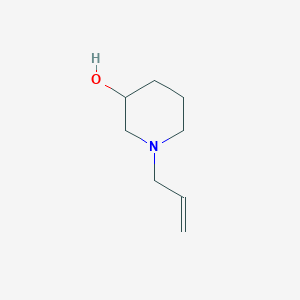
![2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B1466850.png)
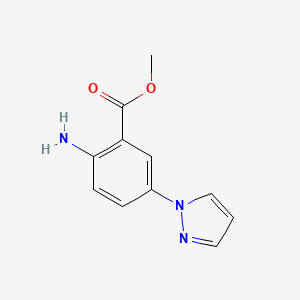
![1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate](/img/structure/B1466852.png)

